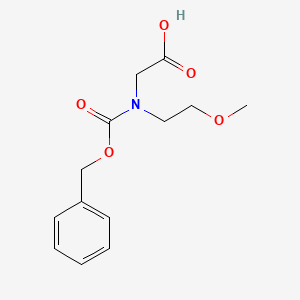

n-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine

Description

N-((Benzyloxy)carbonyl)-N-(2-methoxyethyl)glycine is a glycine derivative characterized by two functional groups:

- A benzyloxycarbonyl (Z) group attached to the amino nitrogen, providing steric protection and facilitating peptide synthesis.

- A 2-methoxyethyl substituent on the same nitrogen, introducing hydrophilicity and structural flexibility.

This compound is primarily used in organic and peptide chemistry as a building block for synthesizing modified peptides or enzyme inhibitors. It is listed under ethers in chemical databases (Ref: 10-F740420) but is currently marked as discontinued in commercial catalogs . Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 279.28 g/mol.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-[2-methoxyethyl(phenylmethoxycarbonyl)amino]acetic acid |

InChI |

InChI=1S/C13H17NO5/c1-18-8-7-14(9-12(15)16)13(17)19-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) |

InChI Key |

DEJOVWVOZVQEDQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

- Carbonylation of Glycine Derivatives:

- One common method involves the carbonylation of glycine derivatives using phosgene (COCl₂) or chloroformates. The reaction proceeds as follows:

Glycine derivative+COCl₂→Cbz-OEt-Gly+HCl

- The protecting group (Cbz) is introduced during this step.

- Another approach is the direct amidation of glycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

- The reaction occurs as follows:

Glycine+Cbz-Cl→Cbz-OEt-Gly+HCl

Cbz-OEt-Gly: is not produced on an industrial scale. Instead, it is synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a common amine-protecting moiety removed under reductive or acidic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, MeOH | N-(2-methoxyethyl)glycine | 85–92% | |

| Acidolysis | TFA (neat), 0–25°C | Deprotected glycine derivative | 78% |

-

Mechanistic Insight : Hydrogenolysis cleaves the Cbz group via catalytic hydrogenation, while trifluoroacetic acid (TFA) protonates the carbamate, releasing CO₂ and benzyl alcohol .

Esterification and Amidation Reactions

The carboxylic acid group participates in standard peptide coupling:

| Reaction | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Esterification | MeOH, H⁺ | Methyl ester | Requires acid catalysis | |

| Amidation | EDC/HOBt, R-NH₂ | Amide derivatives | Yields 60–85% |

-

Key Data :

Functionalization via α-Amino Ketone Intermediates

Oxidative cross-coupling reactions (e.g., with alcohols) are feasible via iodine catalysis, as demonstrated for α-amino ketones :

| Substrate | Nucleophile | Product | Yield | Conditions |

|---|---|---|---|---|

| α-Iodo intermediate | Benzyl alcohol | N,O-Acetal | 72% | I₂, DMSO, air |

| Radical intermediate | 2-Naphthol | Benzofuran derivative | 63% | I₂, O₂ |

-

Pathway : Iodination at the α-carbon generates electrophilic intermediates, enabling nucleophilic attack by alcohols or amines .

Transformations of the 2-Methoxyethyl Side Chain

The methoxyethyl group exhibits limited reactivity but can undergo:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic cleavage | HBr (48%), reflux | Cleavage to glycolic acid | |

| Oxidation | KMnO₄, H₂O | Ketone formation (theoretical) | – |

-

Limitations : Strong acids (e.g., HBr) hydrolyze the ether bond, but milder conditions preserve it .

Biological Activity and Derivatives

N-Cbz-N-(2-methoxyethyl)glycine derivatives show anticonvulsant properties:

| Derivative | Activity (ED₅₀, MES test) | Notes | Source |

|---|---|---|---|

| Benzylamide | 4.8 mg/kg | Neurotoxicity-free up to 150 mg/kg | |

| Ethyl ester | 12.1 mg/kg | Improved bioavailability |

Comparative Reactivity with Analogues

| Compound | Key Reaction | Outcome |

|---|---|---|

| N-Cbz-glycylglycine | Deprotection | Glycylglycine |

| N-Cbz-tryptophan | Peptide coupling | Anticancer peptides |

| N-Cbz-leucine | Oxazole synthesis | Cyclized product |

Scientific Research Applications

Peptide Synthesis: serves as a protected amino acid in peptide synthesis.

Drug Development: It is used in the design of peptidomimetics and prodrugs.

Bioconjugation: The Cbz group facilitates bioconjugation reactions.

Mechanism of Action

Cbz-OEt-Gly: itself does not have a specific mechanism of action. Its significance lies in its role as a building block for more complex molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differentiators:

Protecting Group Variations :

- The benzyloxycarbonyl (Z) group in the target compound and Z-Gly-OH enhances stability during peptide synthesis but differs from the tert-butoxycarbonyl (Boc) group in N-Benzyl-N-(tert-butoxycarbonyl)glycine, which is acid-labile and requires milder deprotection .

- The 2-methoxyethyl group in the target compound increases hydrophilicity compared to the purely hydrophobic benzyl group in Z-Gly-OH .

Solubility and Reactivity :

- The methyl ester in methyl N-[(benzyloxy)carbonyl]glycylglycinate improves solubility in organic solvents, whereas the free carboxylic acid in Z-Gly-Gly-OH favors aqueous reactions .

Commercial Availability :

- Unlike Z-Gly-OH (CAS 1138-80-3), which is widely available , the target compound is discontinued, limiting its accessibility .

Biological Activity

N-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine, also known as a glycine derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 270.25 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 587.2 ± 45.0 °C at 760 mmHg

These properties indicate that the compound is a stable organic molecule, which is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and cellular pathways:

- Anticonvulsant Activity : Research has shown that this compound exhibits significant anticonvulsant effects, surpassing those of glycine itself. In a study evaluating various derivatives, it was found that N-(benzyloxycarbonyl)glycine benzylamide demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, with effective doses (ED50) of 4.8 mg/kg and 11.6 mg/kg at different time intervals post-administration .

- Influence on Anabolic Hormones : Amino acid derivatives like this compound are noted for their ergogenic properties, influencing the secretion of anabolic hormones and providing fuel during exercise. This makes them beneficial in preventing exercise-induced muscle damage and enhancing mental performance during stress-related tasks .

Study on Anticonvulsant Properties

In a controlled study, various derivatives of this compound were evaluated for their anticonvulsant effects across several chemically induced seizure models. The most notable findings were:

- Compound : N-(benzyloxycarbonyl)glycine benzylamide

- Activity : Exhibited significant suppression of tonic seizures in models such as strychnine and pentylenetetrazole.

- Neurotoxicity : Demonstrated no acute neurotoxicity in the rotorod test up to a dose of 150 mg/kg .

Ergogenic Effects

Another study highlighted the ergogenic effects of amino acid derivatives, including this compound:

- Subject : Athletes undergoing physical stress.

- Outcome : Enhanced performance metrics were observed alongside improved recovery rates post-exercise .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Q & A

Q. Answer :

- NMR Analysis :

- The Cbz group’s aromatic protons appear as a multiplet at δ 7.30–7.40 ppm (benzene ring), while the methoxyethyl group’s OCH₃ resonates as a singlet at δ ~3.30 ppm. Use NMR to confirm carbonyl carbons (Cbz C=O at ~155 ppm, glycine C=O at ~170 ppm) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals, especially for the glycine backbone and methoxyethyl chain .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]⁺) and rule out impurities .

What experimental designs are recommended for studying the compound’s stability under varying pH and temperature?

Q. Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). The Cbz group is prone to acid-catalyzed cleavage; expect instability below pH 4 .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent hydrolysis .

How should researchers optimize reaction yields when synthesizing this compound?

Q. Answer :

- Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) for alkylation efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) often improve reactivity compared to THF .

- Stoichiometry : Use a 1.2–1.5 molar excess of 2-methoxyethyl halide to drive the reaction to completion.

- Troubleshooting : Low yields may indicate incomplete protection or side reactions (e.g., over-alkylation). Characterize intermediates via NMR .

What advanced methodologies assess the environmental fate of this compound?

Q. Answer :

- Biodegradation Studies : Expose the compound to soil or microbial cultures. Analyze metabolites (e.g., free glycine, benzyl alcohol) via LC-MS/MS .

- Hydrolysis Kinetics : Measure half-life in aqueous solutions at different pH levels. The Cbz group hydrolyzes faster under alkaline conditions .

- Ecotoxicity : Perform algal growth inhibition assays (OECD 201) or Daphnia magna mortality tests to evaluate aquatic toxicity .

How can researchers distinguish between enantiomers or diastereomers in derivatives of this compound?

Q. Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Optical Rotation : Compare experimental [α] values with literature data for related Cbz-protected amino acids .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

What safety protocols are critical when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents .

- Waste Disposal : Neutralize acidic/basic waste before disposal. Incinerate organic solvents via approved protocols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

How can computational chemistry aid in predicting the reactivity of this compound?

Q. Answer :

- DFT Calculations : Model reaction pathways (e.g., Cbz deprotection) to predict activation energies and transition states.

- Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO vs. water) to guide experimental conditions .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) if the compound is used in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.